4-(bromomethyl)-2-ethyl-1-methylbenzene
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Overview
Description
4-(bromomethyl)-2-ethyl-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2-ethyl-1-methylbenzene typically involves the bromination of 2-ethyl-1-methylbenzene. The reaction is carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(bromomethyl)-2-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiourea (NH2CSNH2)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
Nucleophilic Substitution: Alcohols, amines, thioethers
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Scientific Research Applications
4-(bromomethyl)-2-ethyl-1-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-ethyl-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(bromomethyl)-1-methylbenzene
- 4-(bromomethyl)-2-methylbenzene
- 4-(bromomethyl)-2-ethylbenzene
Comparison: 4-(bromomethyl)-2-ethyl-1-methylbenzene is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 4-(bromomethyl)-1-methylbenzene, the additional ethyl group in this compound increases its steric hindrance, affecting its reaction rates and selectivity. Similarly, the presence of the ethyl group distinguishes it from 4-(bromomethyl)-2-methylbenzene and 4-(bromomethyl)-2-ethylbenzene, providing unique chemical and physical properties .
Properties
CAS No. |
2167907-85-7 |
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Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-ethyl-1-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
FRGGVEWJEQFCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CBr)C |
Purity |
95 |
Origin of Product |
United States |
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